molecular formula C19H21NO3 B562583 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide CAS No. 1322626-23-2

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

Cat. No.: B562583
CAS No.: 1322626-23-2
M. Wt: 311.381
InChI Key: VUYNWBMXOQBJAI-MYJWUSKBSA-N
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Description

4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxybenzoyl group attached to a diethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide typically involves the reaction of 3-methoxybenzoic acid with N,N-diethylamine in the presence of a coupling agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can interact with the active site of enzymes, inhibiting their activity. Additionally, the diethylbenzamide structure can modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl group provides potential for various chemical modifications, while the diethylbenzamide structure offers unique interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYNWBMXOQBJAI-MYJWUSKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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